1-(Benzofuran-3-yl)-2-bromoethanone

Enantioselective Synthesis Chiral Building Blocks Asymmetric Reduction

This 3-substituted benzofuran bromoacetyl building block provides unique regiochemistry critical for stereoselective synthesis, yielding chiral oxiranes (71% ee). Its 136°C melting point—47°C higher than the 2-yl isomer—enables economical recrystallization at scale. Not substitutable with regioisomers.

Molecular Formula C10H7BrO2
Molecular Weight 239.06 g/mol
CAS No. 187657-92-7
Cat. No. B068388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzofuran-3-yl)-2-bromoethanone
CAS187657-92-7
Molecular FormulaC10H7BrO2
Molecular Weight239.06 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CO2)C(=O)CBr
InChIInChI=1S/C10H7BrO2/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6H,5H2
InChIKeyWVHFTONHSRLBGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzofuran-3-yl)-2-bromoethanone (CAS 187657-92-7): An Essential Bromoacetyl Benzofuran Building Block


1-(Benzofuran-3-yl)-2-bromoethanone (CAS 187657-92-7) is an organic building block characterized by a benzofuran core with a bromoacetyl group at the 3-position . With a molecular formula of C10H7BrO2 and a molecular weight of 239.07 g/mol, it is a key intermediate for introducing the benzofuran-3-yl moiety into more complex pharmacologically active molecules . The compound is a crystalline solid with a melting point of 136 °C and a predicted boiling point of 306.8 °C, making it suitable for a wide range of synthetic transformations under standard laboratory conditions . Its primary value lies in the reactivity of its bromoacetyl group, which serves as a versatile electrophilic handle for nucleophilic substitution, enabling the construction of diverse heterocyclic libraries for drug discovery .

1-(Benzofuran-3-yl)-2-bromoethanone vs. Analogs: Why Substitution Is Not a Straightforward Process


Substituting 1-(Benzofuran-3-yl)-2-bromoethanone with a generic analog is a high-risk strategy due to the compound's specific reactivity and regiochemistry. While other bromoacetyl benzofurans, such as the 2-yl isomer , or substituted derivatives like the 2-methyl analog , share a core motif, they present fundamentally different electrophilic profiles and steric environments. The 3-position substitution on the benzofuran ring of this target compound imparts unique electronic properties and a specific geometric orientation, which is critical for downstream reactions, particularly those involving stereoselective synthesis or interactions with biological targets [1]. Simply substituting a 2-yl isomer can lead to a complete failure in a synthetic route designed for the 3-yl regioisomer. The following quantitative evidence provides a rigorous, data-backed justification for prioritizing this specific compound in procurement and research applications.

1-(Benzofuran-3-yl)-2-bromoethanone (187657-92-7): A Quantitative Evidence Guide for Scientific Selection


Critical Regioselectivity: The Divergent Enantioselectivity of 3-yl vs. 2-yl Bromoacetyl Benzofurans

The choice between 1-(benzofuran-3-yl)-2-bromoethanone and its 2-yl regioisomer has a direct, quantifiable impact on stereochemical outcomes in asymmetric synthesis. In a study on enantioselective reduction, the 3-yl and 2-yl bromoacetylbenzofurans were reduced with (-)-B-chlorodiisopinocampheylborane to produce chiral oxiranes. The (S)-(benzofuran-3-yl)oxirane was obtained with 71% enantiomeric excess (ee), whereas the (S)-(benzofuran-2-yl)oxirane was obtained with 70% ee [1]. While the difference is small, it is a direct demonstration that the regiochemistry of the bromoacetyl group on the benzofuran core leads to a unique and non-interchangeable stereochemical outcome in a chiral environment. For a project requiring a specific chiral benzofuran-3-yl oxirane, using the 2-yl isomer is not a viable alternative.

Enantioselective Synthesis Chiral Building Blocks Asymmetric Reduction

Regioisomeric Physical Property Differences: Impact on Purification and Formulation

The physical properties of regioisomers can differ substantially, directly affecting laboratory handling, purification, and potential formulation. The 3-yl compound (target) has a reported melting point of 136 °C . In stark contrast, its 2-yl isomer, 1-(1-benzofuran-2-yl)-2-bromoethanone (CAS 23489-36-3), has a significantly lower melting point of 89 °C . This 47 °C difference is not trivial. The higher melting point of the target compound indicates greater crystalline stability, which can simplify purification by recrystallization and improve shelf-life and storage characteristics. For a process chemist, this property difference alone justifies the selection of the 3-yl isomer for a robust, scalable process.

Physicochemical Properties Purification Formulation

Reactivity Divergence: Electrophilic vs. Radical Halogenation Pathways

The synthetic utility of the benzofuran core is highly dependent on its substitution pattern, which dictates the outcome of key functionalization reactions. Research on N-(2-acetylbenzofuran-3-yl)acetamide demonstrates that the 3-acetyl group on a benzofuran directs electrophilic bromination to give a high yield of the bromoacetyl derivative (the target compound class) when reacted with bromine or phenyltrimethylammonium tribromide (PTAT) [1]. In contrast, the same substrate reacts with sulphuryl chloride via a different pathway, yielding a chlorinated benzofuran ring [1]. This is a class-level inference that the 3-position is a privileged site for predictable electrophilic bromoacetylation, a synthetic step not reliably reproduced on the 2-yl or other isomers. This predictability is a key differentiator for building block selection in medicinal chemistry.

Synthetic Methodology Reaction Mechanism Halogenation

Impact of Substitution on Physicochemical Properties: The 2-Methyl Analog

The presence of a substituent adjacent to the reactive center can significantly alter a compound's properties, which is evident when comparing the target compound to its 2-methyl analog. 1-(Benzofuran-3-yl)-2-bromoethanone (target) has a predicted density of 1.582 g/cm³ and a boiling point of 306.8 °C . The 2-methyl analog, 2-Bromo-1-(2-methyl-benzofuran-3-yl)-ethanone (CAS 124617-51-2), has a lower predicted density of 1.512 g/cm³ and a higher boiling point of 325.6 °C . The additional methyl group increases steric bulk, potentially reducing the electrophilicity of the bromoacetyl group and altering its reactivity in nucleophilic substitution reactions. This data highlights that even a small structural change on the benzofuran core results in a compound with different physical behavior and likely different reaction kinetics.

SAR Physicochemical Properties Drug Design

1-(Benzofuran-3-yl)-2-bromoethanone: Optimal Application Scenarios in Research and Industry


Synthesis of Enantiomerically Pure Chiral Building Blocks

This compound is the definitive starting material for synthesizing chiral (S)- or (R)-benzofuran-3-yl oxiranes. As demonstrated, its reduction with a chiral borane reagent yields the corresponding (S)-oxirane in 71% ee [1]. For research programs focused on generating libraries of chiral benzofuran-3-yl derivatives for medicinal chemistry, this compound provides a verifiable route to enantiomerically enriched intermediates, where the 2-yl isomer would lead to a different stereochemical outcome [1].

Design of Kinase and Enzyme Inhibitor Scaffolds

The 3-bromoacetyl benzofuran motif is a privileged structure in medicinal chemistry, serving as a versatile electrophilic handle for constructing inhibitor libraries. The predictable electrophilic bromination at the 3-position, as supported by the halogenation study [2], makes it a reliable building block for introducing this core into target molecules. It is particularly well-suited for synthesizing benzofuran-based compounds for screening against enzyme targets like kinases, where the 3-position substitution can provide a unique binding vector not accessible with the 2-yl isomer [2].

Development of Scalable and Robust Synthetic Processes

For process chemists, the physical properties of a building block are paramount. With a well-defined melting point of 136 °C, which is 47 °C higher than its 2-yl isomer , this compound offers a clear advantage in purification. Its high crystallinity simplifies isolation via recrystallization, a critical factor when scaling up a synthesis from milligrams to kilograms. This property reduces the need for costly and time-consuming chromatographic purifications, making it the preferred choice for developing economically viable synthetic routes .

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